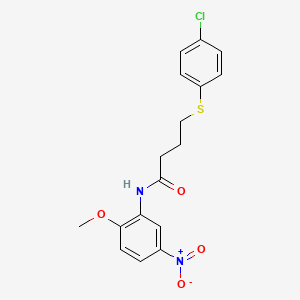

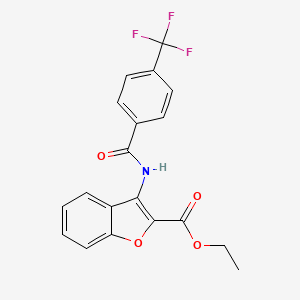

4-((4-chlorophenyl)thio)-N-(2-methoxy-5-nitrophenyl)butanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

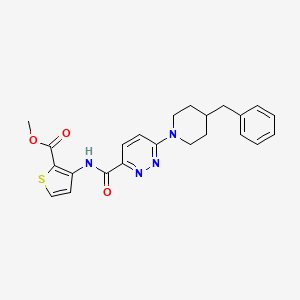

4-((4-chlorophenyl)thio)-N-(2-methoxy-5-nitrophenyl)butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is commonly referred to as CB-13 and belongs to the class of synthetic cannabinoids. The compound is known for its ability to bind to cannabinoid receptors in the brain, which can produce a range of physiological and biochemical effects.

Aplicaciones Científicas De Investigación

Substitution Reactions and Molecular Synthesis

Research on compounds involving chlorophenyl and methoxy-nitrophenyl groups often focuses on their substitution reactions and synthesis of functional derivatives. For example, studies have explored the facile reactions of nitropyrrol-yl chlorides with various nucleophiles in dimethylformamide, showcasing the reactivity of these compounds in substitution reactions (Harsanyi & Norris, 1987). Additionally, the photogeneration and reactivity of aryl cations from aromatic halides have been examined, indicating potential pathways for the synthesis of novel compounds (Protti et al., 2004).

Electrophilic Reduction and Polymerization

The electrochemical reduction of aryl thiocyanates and the polymerization of thiophene derivatives carrying aromatic substituents provide another avenue of research. These processes reveal the impact of substituents on reductive cleavage mechanisms and polymer properties, offering insights into the design of materials with specific characteristics (Houmam et al., 2003; Visy et al., 1994).

Antimicrobial Activity

Compounds with chlorophenyl and nitrophenyl groups have also been investigated for their antimicrobial properties. Synthesis of thiophen-2(5H)-ones and their derivatives has shown capacity to reduce biofilm formation and inhibit bacterial growth, highlighting their potential as antimicrobial agents (Benneche et al., 2011).

Cytotoxicity and Anticancer Properties

Additionally, the synthesis and evaluation of N-aryl-N'-alkoxycarbonyl thiocarbamide derivatives have been conducted to assess their cytotoxicity against cancer cell lines. This research contributes to the development of novel anticancer agents by exploring the structure-activity relationships of these compounds (Pandey et al., 2020).

Propiedades

IUPAC Name |

4-(4-chlorophenyl)sulfanyl-N-(2-methoxy-5-nitrophenyl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O4S/c1-24-16-9-6-13(20(22)23)11-15(16)19-17(21)3-2-10-25-14-7-4-12(18)5-8-14/h4-9,11H,2-3,10H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXROBVQORDNSNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CCCSC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B2459895.png)

![3,5-dimethoxy-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2459903.png)

![2-{3-[(4-benzylpiperidin-1-yl)(oxo)acetyl]-1H-indol-1-yl}-N,N-diethylacetamide](/img/structure/B2459905.png)

![methyl 3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanoate](/img/structure/B2459907.png)

![3-(2,5-Difluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2459913.png)

![3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,2-oxazole-5-carboxylic acid](/img/structure/B2459916.png)